Home > Products > Screening Compounds P104281 > 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid -

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

Catalog Number: EVT-10912003
CAS Number:
Molecular Formula: C16H9IN2O2
Molecular Weight: 388.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KuFal194 is an indoloquinoline that is 11H-indolo[3,2-c]quinoline substituted by carboxy and iodo groups at positions 6 and 10, respectively. It is a potent inhibitor of DYRK1A (IC50 = 6 nM). It has a role as an EC 2.7.12.1 (dual-specificity kinase) inhibitor. It is an indoloquinoline, an organoiodine compound and a monocarboxylic acid.
Overview

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is a compound that has garnered attention due to its selective inhibitory effects on the protein kinase DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). This kinase plays a significant role in various biological processes, including neuronal development and function, and its dysregulation is implicated in conditions such as Down syndrome and Alzheimer's disease. The compound's structure, which includes an indole moiety and a carboxylic acid group, contributes to its biological activity.

Source and Classification

This compound belongs to the class of indoloquinoline derivatives, which are known for their diverse pharmacological activities. The synthesis and characterization of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid have been documented in various scientific studies, highlighting its potential as a therapeutic agent. It is classified as a small molecule inhibitor due to its ability to selectively inhibit specific protein kinases.

Synthesis Analysis

Methods

The synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with the use of paullones or related compounds as precursors.
  2. Autoxidation and Ring Contraction: A notable method involves the reaction of these precursors with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt(II) acetate, leading to the formation of the indoloquinoline structure through autoxidation followed by ring contraction .
  3. Iodination: The introduction of the iodine substituent at the 10-position is achieved through electrophilic iodination methods, enhancing the compound's inhibitory potency against DYRK1A .

Technical Details

The synthesis can yield moderate to high purity depending on the reaction conditions and purification techniques employed, such as chromatography. Characterization is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

The molecular formula of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is C16H10N2O2I. Its structure features:

  • An indole ring system fused with a quinoline moiety.
  • A carboxylic acid functional group at the 6-position.
  • An iodine atom at the 10-position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 396.17 g/mol.
  • Melting Point: Reported to be above 365 °C .
Chemical Reactions Analysis

Reactions

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid participates in various chemical reactions primarily due to its functional groups:

  1. Kinase Inhibition: The compound acts as a selective inhibitor for DYRK1A with an IC50 value around 6 nM, indicating high potency .
  2. Substitution Reactions: The presence of the iodine atom allows for further derivatization, potentially leading to compounds with altered biological activities.

Technical Details

The selectivity for DYRK1A over closely related kinases (like DYRK1B) is particularly noteworthy due to the structural similarity between these kinases, suggesting that modifications at specific positions can significantly affect binding affinity and selectivity.

Mechanism of Action

Process

The mechanism by which 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid inhibits DYRK1A involves:

  1. Binding: The compound binds to the ATP-binding site of DYRK1A, preventing substrate phosphorylation.
  2. Selectivity: Its structural features allow for selective inhibition over other kinases in the CMGC family (CDK, MAPK, GSK3) due to differences in binding site architecture .

Data

Studies have shown that this compound exhibits at least two orders of magnitude higher selectivity for DYRK1A compared to other kinases tested .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Limited solubility in water; solubility can be improved using appropriate solvents or formulations.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The carboxylic acid group is reactive towards amines and alcohols for potential ester or amide formation.
Applications

Scientific Uses

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid has potential applications in:

  1. Drug Development: As a lead compound for developing selective inhibitors targeting DYRK1A for therapeutic interventions in neurological disorders.
  2. Biochemical Research: Used as a tool compound in studies investigating kinase signaling pathways and their roles in disease mechanisms.

Properties

Product Name

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

IUPAC Name

10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid

Molecular Formula

C16H9IN2O2

Molecular Weight

388.16 g/mol

InChI

InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21)

InChI Key

SDRAETFVRBBLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.